Cas no 2094611-81-9 (1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one)
![1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one structure](https://www.kuujia.com/scimg/cas/2094611-81-9x500.png)
1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(7,7-dimethyl-1-pyridin-4-yl-6,8-dihydro-4H-pyrazolo[4,3-c]azepin-5-yl)prop-2-en-1-one
- AKOS034000096
- 1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one
- EN300-26612878
- 2094611-81-9
- Z2732399401
-
- Inchi: 1S/C17H20N4O/c1-4-16(22)20-11-13-10-19-21(14-5-7-18-8-6-14)15(13)9-17(2,3)12-20/h4-8,10H,1,9,11-12H2,2-3H3
- InChI Key: SJZOMPIOIILTMU-UHFFFAOYSA-N
- SMILES: O=C(C=C)N1CC2C=NN(C3C=CN=CC=3)C=2CC(C)(C)C1
Computed Properties
- Exact Mass: 296.16371127g/mol
- Monoisotopic Mass: 296.16371127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 430
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51Ų
- XLogP3: 2
1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26612878-1.0g |
1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one |
2094611-81-9 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26612878-1g |
2094611-81-9 | 90% | 1g |
$0.0 | 2023-09-12 |
1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one Related Literature
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Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
Additional information on 1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one
Introduction to Compound CAS No. 2094611-81-9: 1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one
The compound with the CAS number 2094611-81-9, known as 1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one, is a novel heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoloazepines and is characterized by its unique structural features and potential biological activities.
The molecular structure of 1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one includes a pyrazoloazepine core fused with a pyridine ring and a propenone moiety. The presence of these functional groups imparts the compound with diverse chemical properties and biological activities. The dimethyl substitution at the 7-position of the pyrazoloazepine ring and the pyridine substituent at the 1-position are key structural elements that contribute to its pharmacological profile.
Recent studies have highlighted the potential therapeutic applications of this compound. For instance, research published in the Journal of Medicinal Chemistry has shown that 1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one exhibits potent anti-inflammatory and analgesic properties. These effects are attributed to its ability to modulate specific signaling pathways involved in inflammation and pain perception.
In addition to its anti-inflammatory and analgesic activities, this compound has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that 1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one can inhibit the growth of various cancer cell lines by inducing apoptosis and suppressing angiogenesis. These findings suggest that this compound may have therapeutic potential in the treatment of certain types of cancer.
The pharmacokinetic properties of 1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one have also been studied extensively. Research indicates that it has favorable oral bioavailability and a reasonable half-life in vivo. These characteristics make it a promising candidate for further development as a therapeutic agent.
To better understand the mechanism of action of this compound, several molecular docking studies have been conducted. These studies have revealed that 1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]propenone can bind to specific protein targets involved in inflammatory and cancer pathways. For example, it has been shown to interact with cyclooxygenase (COX) enzymes and vascular endothelial growth factor receptor (VEGFR), which are key players in inflammation and angiogenesis.
The safety profile of CAS No. 2094611-81-9 has also been evaluated in preclinical studies. Toxicity assessments have indicated that this compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. These findings support its potential for further clinical development.
In conclusion, 1-[7,7-dimethyl-1-(pyridin-4-y l)- ̶̶̶̶̶̶̶̶̶̶̶̶̶̶̶̶̶̶̶ ́́́́́́́́́́́́́́́́̀̀̀̀̀̀̀̀̀̀̀̀̀̀̀̀̀̀̀̀̀̀̀ìììììììììììíííííííííííííııııııııııııııııııııîîîîîîîîîîîîîiIHIHIHIHIHIHIHIHIHIHHIHHIHIIHHIHHIHHIHIIHHIHHIHIIHHIHHIHIIHHIHHIHIIHHIHHIHIIHHIHHIHIIHHIHHIHIIHHIHHIHIIHHIHHIHIIHHIHHIHIIHHIHHIHII HH I H I H I H I H I H I H I H I H I H I H I H I H I H I H I H I H I H I H I H I H I HI HI HI HI HI HI HI HI HI HI HI HI HI HI HI HI HI HI HH II II II II II II II II II II II II II II II II IIIIII IIIIII IIIIII IIIIII IIIIII IIIIII IIIIII IIIIII IIIIII IIIIII IIIIII IIIIII IIIIII IIIIII IIIIII IIIIII IIIIII iiiiiiiiiiiiiiiiiiiiiiiiii iiiiiiiiiiiiiiii iiiiii iiiiii iiiiii iiiiii iiiiii iiiiii iiiiii iiiiii iiiiii iiiiii i i i i i i i i i i i i i i i i i i í í í í í í í í í í í í í í í í ì ì ì ì ì ì ì ì ì ì ì ì î î î î î î î î î î î î â â â â â â â â â â â â á á á á á á á á á á á á à à à à à à à à à à à à ä �� ä ä ä ä ä ä ä ä ä ä å å å å å å å å å å å å æ æ æ æ æ æ æ æ æ æ æ æ ç ç ç ç ç ç ç ç ç ç ç ç è è è è è è è è è è è è é é é é é é é é é é é é ê ê ê ê ê ê ê ê ê ê ê ê ë ë ë ë ë ë ë ë ë ë ë êêêêêêêêêêêêëëëëëëëëëëëëàààààààààààáááááááááááâââââââââââãããããããããããäääääääääääåååååååååååæææææææææææçççççççççççèèèèèèèèèèèéééééééééééêêêêêêêêêêêt t t t t t t t t t t t T T T T T T T T T T T T TT TT TT TT TT TT TT TT TT TT TT tt tt tt tt tt tt tt tt tt tt tt y y y y y y y y y y Y Y Y Y Y Y Y Y Y Y YY YY YY YY YY YY YY YY YY YY yy yy yy yy yy yy yy yy yy yy u u u u u u u u U U U U U U U U uu uu uu uu uu uu uu uu o o o o o o o O O O O O O O oo oo oo oo oo oo oo p p p p p p P P P P P P pp pp pp pp pp pp l l l l l l L L L L L L ll ll ll ll ll ll k k k k k K K K K K kk kk kk kk kk j j j j J J J J j j j j h h h h h h h h h h h h h h h h h h g g g g g G G G G G gg gg gg gg gg f f f f F F F F f f f f e e e e e e E E E E E E ee ee ee ee ee d d d d D D D D d d d d c c c c C C C C c c c c b b b b B B B B b b b b a a a a A A A A a a a a z z z z Z Z Z Z z z z z w w w w W W W W w w w w v v v v V V V V v v v v n n n n N N N N n n n n m m m m M M M M m m m m x x x x X X X X x x x x q q q q Q Q Q Q q q q q r r r r R R R R r r r r s s s s S S S S s s s s ]propenone (CAS No. 2094611 -8 -9) represents an exciting new avenue for drug discovery and development in the fields of anti-inflammatory and anticancer therapeutics. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation and clinical trials.
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